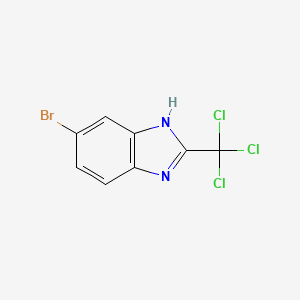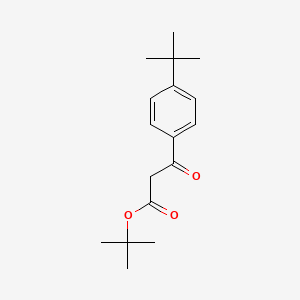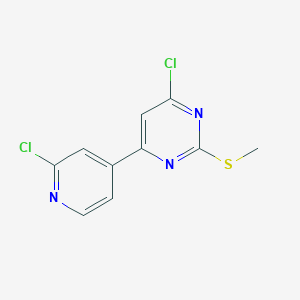
1-(ベンジルオキシ)-3-フルオロ-2-ニトロベンゼン
概要
説明
1-(Benzyloxy)-3-fluoro-2-nitrobenzene is a useful research compound. Its molecular formula is C13H10FNO3 and its molecular weight is 247.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(Benzyloxy)-3-fluoro-2-nitrobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Benzyloxy)-3-fluoro-2-nitrobenzene including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
医薬品研究
1-(ベンジルオキシ)-3-フルオロ-2-ニトロベンゼン: は、有機化学における貴重な合成中間体です。その保護されたヒドロキシル基(ベンジルオキシ)と戦略的に配置されたフッ素原子は、さまざまな医薬品化合物を合成するための汎用性の高いビルディングブロックとなります。特に、強力で選択的なジペプチジルペプチダーゼIV阻害剤と炭酸脱水酵素阻害剤のアナログを作成する際に有用であり、それぞれ糖尿病と緑内障の治療において重要です .
材料科学
材料科学では、この化合物は特定の特性を持つ先進材料の合成に使用されます。たとえば、ポリマーに組み込まれて熱安定性を向上させたり、環境要因に対する耐性を向上させた新しいコーティングを作成するために使用したりできます .
化学合成
1-(ベンジルオキシ)-3-フルオロ-2-ニトロベンゼン: は、複雑な有機分子の合成における中間体として役立ちます。これは、目的の特性を持つ新しい化学物質を開発する際に不可欠な、正確な構造構成を持つ分子を構築するために、複数段階の合成経路で使用されます .
農業
農業分野では、この化合物の誘導体を用いて、新しい殺虫剤や除草剤を開発することが検討されています。ニトロ基とベンジルオキシ部分は、特定の害虫や雑草を標的にするために改変でき、より効果的な作物保護ソリューションにつながる可能性があります .
環境科学
この化合物の誘導体は、水や土壌からの汚染物質の除去など、環境用途で調査される可能性があります。その化学構造は、特定の汚染物質に結合して無毒化するように調整でき、環境浄化の取り組みを支援します .
分析化学
分析化学では、1-(ベンジルオキシ)-3-フルオロ-2-ニトロベンゼンは、分析試薬を開発するための前駆体となりえます。これらの試薬は、特定の分析対象物と反応するように設計されており、さまざまな物質の検出と定量を可能にする色の変化または蛍光をもたらします .
生化学
この化合物は、生体分子の修飾においても生化学的に関連しています。これは、生物活性分子の合成中にペプチドまたはヌクレオチドに保護基を導入するために使用できます。これは、生物学的プロセスの研究と創薬において重要です .
ナノテクノロジー
最後に、ナノテクノロジーでは、1-(ベンジルオキシ)-3-フルオロ-2-ニトロベンゼンは、ナノ粒子の表面特性を改変するために使用できます。この改変は、ナノ粒子の溶解性、安定性、および反応性を向上させ、医学、電子機器、および触媒における用途を拡大します .
特性
IUPAC Name |
1-fluoro-2-nitro-3-phenylmethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO3/c14-11-7-4-8-12(13(11)15(16)17)18-9-10-5-2-1-3-6-10/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWVIQNJOSOYTGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C(=CC=C2)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10728061 | |
| Record name | 1-(Benzyloxy)-3-fluoro-2-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10728061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
920284-79-3 | |
| Record name | 1-(Benzyloxy)-3-fluoro-2-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10728061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,3-Isobenzofurandione, 5,5'-[thiobis(4,1-phenyleneoxy)]bis-](/img/structure/B1509949.png)











![1-(Benzenesulfonyl)-5-bromo-3-methyl-2,3-dihydropyrrolo[2,3-b]pyridine](/img/structure/B1509989.png)
